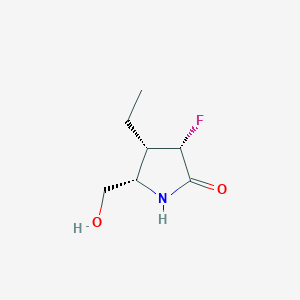

(3S,4S,5S)-4-ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one

Description

(3S,4S,5S)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one is a fluorinated pyrrolidin-2-one derivative with a hydroxymethyl group at position 5 and an ethyl substituent at position 2. Its stereochemistry (3S,4S,5S) distinguishes it from other analogs. Key properties include:

- Molecular Formula: C₇H₁₂FNO₂

- CAS Number: 1817630-30-0

- Purity: ≥97% (available from BLDpharm as BD00803119) .

This compound serves as a chiral building block in medicinal chemistry, particularly in the synthesis of fluorinated pharmaceuticals. Its fluorine atom enhances metabolic stability, while the hydroxymethyl group provides a site for further functionalization.

Properties

IUPAC Name |

(3S,4S,5S)-4-ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-2-4-5(3-10)9-7(11)6(4)8/h4-6,10H,2-3H2,1H3,(H,9,11)/t4-,5+,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWNABXPHUHNJI-JKUQZMGJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(NC(=O)C1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](NC(=O)[C@H]1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5S)-4-ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ethylamine, fluorinated aldehydes, and other reagents.

Formation of Pyrrolidinone Core: The key step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved using various cyclization agents under controlled conditions.

Introduction of Functional Groups: The ethyl and fluoro groups are introduced through selective functionalization reactions. This may involve the use of specific catalysts and reagents to ensure the correct stereochemistry.

Purification: The final product is purified using techniques such as chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5S)-4-ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, and substituted pyrrolidinones.

Scientific Research Applications

Antidiabetic Agents

Research indicates that compounds similar to (3S,4S,5S)-4-ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one exhibit properties that may enhance insulin sensitivity and glucose uptake. These compounds can act as selective agonists for the β3 adrenergic receptor, which is implicated in the regulation of glucose metabolism and fat oxidation .

Neurological Disorders

The structural features of this compound suggest potential neuroprotective effects. Pyrrolidine derivatives have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against excitotoxicity. This could make this compound a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Antiviral Activity

Preliminary studies have shown that certain pyrrolidine derivatives exhibit antiviral properties. The fluoro group in this compound may enhance its interaction with viral proteins or host cell receptors, potentially leading to the development of antiviral therapies .

Synthetic Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Starting from appropriate precursors such as amino acids or lactams.

- Introduction of the Fluoro Group : This can be achieved through electrophilic fluorination methods or by using fluorinated reagents.

- Hydroxymethyl Group Addition : This is often done using formylation reactions followed by reduction to yield the hydroxymethyl derivative.

Case Study 1: Antidiabetic Effects

A study conducted on analogs of this compound demonstrated significant improvements in insulin sensitivity in diabetic rat models. The compound was shown to enhance glucose uptake in muscle tissues through β3 adrenergic receptor activation .

Case Study 2: Neuroprotective Properties

In vitro studies have indicated that similar pyrrolidine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production .

Mechanism of Action

The mechanism of action of (3S,4S,5S)-4-ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidin-2-One Derivatives

(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one

- Molecular Formula: C₁₈H₁₉NO

- Molecular Weight : 265.35 g/mol

- Methyl group at position 3 increases hydrophobicity compared to the fluoro substituent in the target compound. Stereochemistry (3R,5S) may alter binding affinity in chiral environments .

(S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One

- Molecular Formula: C₂₄H₂₃NO₂

- Molecular Weight : 357.44 g/mol

- Key Features :

3-Hydroxy-1-Methyl-5-(Pyridin-3-yl)Pyrrolidin-2-One

Oxazolidin-2-One Derivatives

(4S,5S)-4-Methyl-5-Phenyl-1,3-Oxazolidin-2-One

- Molecular Formula: C₁₀H₁₁NO₂

- Key Features: Oxazolidinone core (5-membered lactam) versus pyrrolidinone (5-membered lactam with one additional methylene group).

Structural and Functional Analysis Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|---|

| (3S,4S,5S)-4-Ethyl-3-Fluoro-5-(Hydroxymethyl)Pyrrolidin-2-One | Pyrrolidin-2-one | 4-Ethyl, 3-F, 5-Hydroxymethyl | 161.18 | Fluorine, Hydroxymethyl | 3S,4S,5S |

| (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-MethylPyrrolidin-2-One | Pyrrolidin-2-one | 5-Biphenylmethyl, 3-Methyl | 265.35 | Aromatic Biphenyl | 3R,5S |

| (S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One | Pyrrolidin-2-one | 5-Trityloxymethyl | 357.44 | Trityl Ether | S-configuration at C5 |

| 3-Hydroxy-1-Methyl-5-(Pyridin-3-yl)Pyrrolidin-2-One | Pyrrolidin-2-one | 3-Hydroxy, 1-Methyl, 5-Pyridinyl | 192.21 | Pyridine, Hydroxyl | Not specified |

| (4S,5S)-4-Methyl-5-Phenyl-1,3-Oxazolidin-2-One | Oxazolidin-2-one | 4-Methyl, 5-Phenyl | 177.20 | Phenyl | 4S,5S |

Key Findings

Fluorine Substitution : The fluorine atom in the target compound enhances metabolic stability and electronegativity compared to hydroxyl or methyl groups in analogs .

Stereochemical Impact : The 3S,4S,5S configuration may improve target selectivity in chiral environments, unlike racemic mixtures in some analogs .

Functionalization Potential: The hydroxymethyl group offers a versatile site for derivatization, unlike bulkier trityloxy or rigid biphenyl groups .

Solubility : Polar substituents (e.g., hydroxymethyl) improve aqueous solubility compared to hydrophobic biphenyl or trityl groups .

Biological Activity

(3S,4S,5S)-4-ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one is a synthetic compound belonging to the pyrrolidine class, characterized by its unique stereochemistry and functional groups. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₄FNO₂

- Molecular Weight : 161.19 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on specific biological systems and potential therapeutic applications.

- Adrenergic Activity : Research indicates that compounds similar to this compound exhibit activity at adrenergic receptors. These receptors are critical in regulating cardiovascular functions and metabolic processes.

- Cytotoxicity : Preliminary studies have shown that this compound may exhibit cytotoxic effects against specific cancer cell lines, suggesting its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

- Adrenergic Receptor Modulation : In a study examining the effects of various pyrrolidine derivatives on adrenergic receptors, this compound was found to enhance adrenergic signaling pathways. This effect was linked to an increase in heart rate and blood pressure in rodent models .

- Cytotoxicity Against Cancer Cells : A significant investigation into the cytotoxic properties of this compound revealed that it could reduce cell viability by over 50% in MCF-7 breast cancer cells when administered at concentrations above 10 µM. This suggests a dose-dependent response that warrants further exploration for potential therapeutic applications .

- Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects at concentrations ranging from 25 to 100 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.